N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C21H21ClN2O3 and its molecular weight is 384.86. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Indole Derivatives and Their Importance
Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have attracted attention due to their diverse biological properties. Both natural and synthetic indoles exhibit various vital functions, making them relevant in scientific research. The investigation of novel synthetic methods for constructing indoles has been a focus within the chemical community .
Synthesis Methods
The compound contains an indole moiety. One common method for synthesizing indoles is the Fischer indole synthesis. For example, optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) to yield tricyclic indoles. Further transformations can lead to related structures, such as azepinoindoles .
a. Anti-HIV Activity: Researchers have explored novel indolyl and oxochromenyl xanthenone derivatives for their anti-HIV-1 potential .
b. Antitubercular Activity: (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Rv strain) and Mycobacterium bovis (BCG) .
c. Plant Hormone: Indole-3-acetic acid, produced by the degradation of tryptophan in higher plants, serves as a plant hormone .
Antimycobacterial Agents
While not directly related to the compound , thiazolidinone derivatives containing indole moieties have been synthesized and screened as antimycobacterial agents against M. tuberculosis H37Rv strain .
properties
IUPAC Name |
4-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-4-11-24-17-10-9-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-5-7-15(22)8-6-14/h4-10,12H,1,11,13H2,2-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDMJGCOZYWCIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide |
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